molecular formula C15H7NO6 B092283 1-Nitro-2-carboxyanthraquinone CAS No. 128-67-6

1-Nitro-2-carboxyanthraquinone

Cat. No. B092283
Key on ui cas rn: 128-67-6
M. Wt: 297.22 g/mol
InChI Key: PMOCDYOEOUEPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04016182

Procedure details

30 Parts of 1-nitro-anthraquinone-2-carboxylic acid are entered with stirring over the course of 1 hour into a mixture at 70° consisting of 250 parts of water, 10 parts of hydrazine hydrate and 67 parts of aqueous sodium hydroxide solution (30%). The reaction mass is heated to 80° and stirred at 80° over the course of 4 hours. It is subsequently diluted with 250 parts of water and filtered. The precipitate is stirred into 1000 parts of water and acidified with aqueous hydrochloric acid. The precipitate is filtered off, washed with water until the filtrate is colourless and neutral, and then dried. 20 Parts of 1-amino-anthraquinone-2-carboxylic acid are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][C:5]=1[C:20]([OH:22])=[O:21])([O-])=O.O.NN.[OH-].[Na+]>O>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][C:5]=1[C:20]([OH:22])=[O:21] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C(=O)O
Step Two
Name
250
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over the course of 1 hour into a mixture at 70°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is heated to 80°
STIRRING
Type
STIRRING
Details
stirred at 80° over the course of 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
The precipitate is stirred into 1000 parts of water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water until the filtrate
CUSTOM
Type
CUSTOM
Details
neutral, and then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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